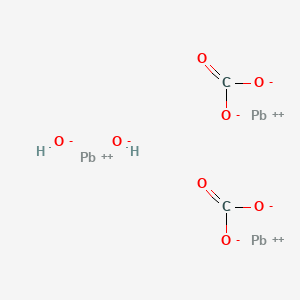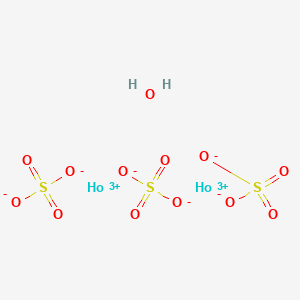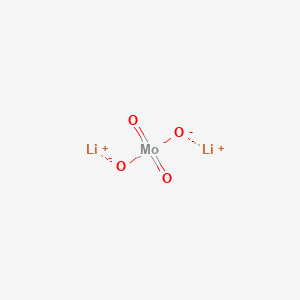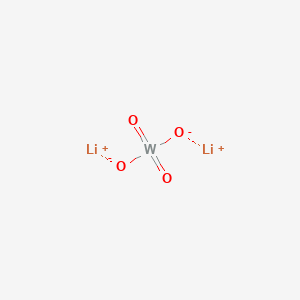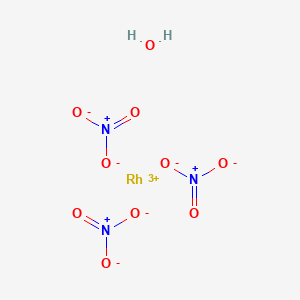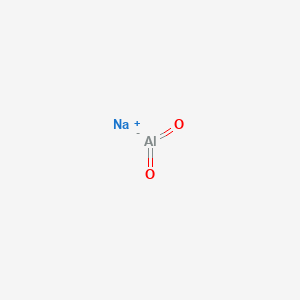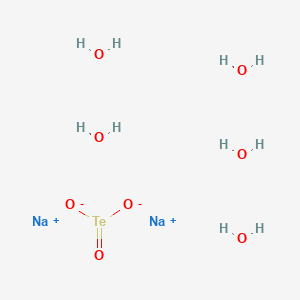
Sodium tellurite pentahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium tellurite pentahydrate is an inorganic tellurium compound with the formula Na2TeO3. It is a water-soluble white solid and a weak reducing agent . It is used for black or blue-black coatings on iron, steel, aluminum, and copper .
Synthesis Analysis
Sodium tellurite can be synthesized from copper anode slimes, which contain precious metals as well as various tellurides. These slimes are roasted with sodium carbonate and oxygen to produce sodium tellurite . A study also mentioned the use of solution casting method to prepare solid polymer electrolyte films composed of Na2TeO3 .Molecular Structure Analysis
In the pentahydrate form, Na2TeO3.5H2O, there are discrete tellurite anions, TeO3 2−, which are pyramidal. The Te-O distance is 1.85 - 1.86 Å and the O-Te-O angle is close to 99.5° .Physical And Chemical Properties Analysis
Sodium tellurite pentahydrate appears as white crystals or powder . It has a density of 6.245 g/cm3 and is soluble in water . It has a melting point of 710 °C .Aplicaciones Científicas De Investigación
Oxidizing Agent for Thiols
Sodium tellurite acts as a mild and highly selective oxidizing agent for thiols under phase-transfer conditions at room temperature. It's particularly effective in converting aromatic and benzylic thiols to disulfides without overoxidation of the sulfur atom (Suzuki, Kawato, & Nasu, 1992).
Study of Glass Structures
Sodium tellurite glasses have been modeled using data from sodium-23 nuclear magnetic resonance (NMR), neutron diffraction, and x-ray diffraction. These studies help understand the distribution of polyhedra in sodium tellurite glasses and their changes based on sodium content (Mclaughlin et al., 2000).
Impact on Selenoenzymes and Thyroid Function
Sodium tellurite influences selenoenzyme activities and thyroid hormone levels in rats. It also affects the zinc thyroid level and iodine thyroid concentration, indicating its biological impact and potential interactions with selenium-containing components in organisms (Eybl et al., 2007).
Optical Amplifiers
Sodium-modified tellurite glasses doped with Er3+ show potential for use in 1540 nm waveguides due to their favorable spectroscopic characteristics and good thermal stability (Rivera & Barbosa, 2014).
Copper Telluride Thin Films
Sodium tellurite, combined with copper(II) sulphate, facilitates the deposition of copper telluride thin films. These films, characterized for their structural and optical properties, have applications in semiconductor materials (Pathan et al., 2003).
Cognitive Effects in Rats
Sodium tellurite has been found to cause significant impairment in spatial learning and memory in rats, along with associated neuropathological changes in the hippocampus and prefrontal cortex (Widy-Tyszkiewicz et al., 2002).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
disodium;tellurite;pentahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O3Te.5H2O/c;;1-4(2)3;;;;;/h;;(H2,1,2,3);5*1H2/q2*+1;;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGMEGSORYZXCV-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[O-][Te](=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10Na2O8Te |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium tellurite pentahydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trans-2-benzyl-1,2,3,3a,5,9b-hexahydro-pyrrolo[3,4-c]quinolin-4-one](/img/structure/B8022024.png)
![Trans-2-benzyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,4-c]quinoline](/img/structure/B8022027.png)
![(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8022036.png)
![Phosphoric acid;2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30,31,32,33,34,35,36-tetracosaoxa-1lambda6,3lambda6,5lambda6,7lambda6,9lambda6,11lambda6,13lambda6,15lambda6,17lambda6,19lambda6,21lambda6,23lambda6-dodecamolybdatridecacyclo[11.11.1.11,5.13,7.13,11.15,21.17,19.19,15.19,19.111,15.113,23.117,21.117,23]hexatriacontane 1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxide](/img/structure/B8022038.png)


